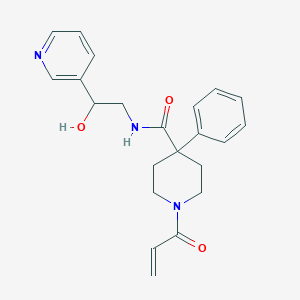

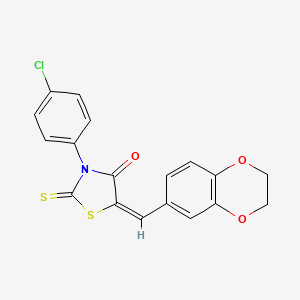

![molecular formula C22H17ClN4OS2 B2515970 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 1172328-22-1](/img/structure/B2515970.png)

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide," is a complex molecule that appears to be related to a family of compounds with imidazo[2,1-b]thiazole moieties. These compounds are of interest due to their potential biological activities and their structural complexity. The related compounds in the provided data include a molecule with a similar imidazo[2,1-b]thiazole group and chlorophenyl moiety , as well as compounds with imidazole groups that are important intermediates in the synthesis of biologically active molecules . Additionally, a compound with a triazolo[4,5-b][1,3,4]thiadiazole core has been synthesized and characterized, which shares some structural features with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic building blocks such as trans-urocanic acid, which is reduced and converted through several intermediates to yield the desired imidazole-containing compounds . The synthesis of the triazolo[4,5-b][1,3,4]thiadiazole compound was achieved using different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis . Although the exact synthesis of the compound of interest is not detailed in the provided data, similar synthetic strategies could be employed, involving the formation of the imidazo[2,1-b]thiazole core, attachment of the chlorophenyl group, and subsequent amide formation with the appropriate benzo[d]thiazol-2-yl derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography. For instance, the dihedral angles between the thiazole and imidazole rings, as well as between the benzene rings, have been measured, providing insight into the conformation of the molecule . The crystal structure of the triazolo[4,5-b][1,3,4]thiadiazole compound reveals its crystallization in the monoclinic class and the presence of intermolecular hydrogen bonding . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound of interest can be inferred from the reactivity of similar compounds. The presence of the imidazo[2,1-b]thiazole group suggests potential sites for nucleophilic attack, and the amide linkage could be involved in hydrolysis reactions under certain conditions. The related compounds exhibit the ability to form hydrogen bonds and weak C—H⋯π interactions, which could play a role in their chemical behavior and interactions with other molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound of interest are not explicitly provided, related compounds have been characterized by their crystal structures and spectroscopic data. These properties include cell parameters, space group, and hydrogen bonding patterns, which can affect the compound's solubility, stability, and overall physical behavior . Spectroscopic techniques such as NMR and IR spectroscopy would likely be used to further characterize the compound of interest, providing information on its functional groups and molecular environment.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of imidazo[2,1-b]thiazoles and their derivatives involves innovative methodologies, such as Pd/Cu-mediated Sonogashira coupling in water, providing a pathway for developing new compounds with potential scientific applications (Kamali et al., 2009).

Biological Activities

- Imidazo[2,1-b]thiazole derivatives have been explored for their antimicrobial and antifungal properties. For instance, imidazole analogues of fluoxetine showed potent anti-Candida activity, hinting at the therapeutic potential of these compounds (Silvestri et al., 2004).

- Anticancer activities have been attributed to certain imidazo[2,1-b]thiadiazole derivatives, with some compounds showing selective cytotoxicity against cancer cell lines, suggesting their use in cancer research and therapy (Noolvi et al., 2011).

Catalysis and Material Science

- Imidazo[2,1-b]thiazole and its derivatives play a role in catalysis, with compounds acting as ligands in metal complexes that have been studied for their catalytic behavior and thermal stability. This underscores their importance in the development of new catalytic systems (Huang et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport . It plays a crucial role in detoxification processes in the liver.

Mode of Action

The compound acts as an agonist for the CAR . It binds to the receptor, leading to its activation. This activation results in the translocation of CAR to the nucleus and the subsequent expression of CYP2B6 , a gene involved in drug metabolism .

Biochemical Pathways

The activation of CAR by the compound affects the drug metabolism pathway . Specifically, it induces the expression of CYP2B6 , a member of the cytochrome P450 superfamily of enzymes. These enzymes play a key role in the oxidation of organic substances, including the metabolism of drugs and other xenobiotics.

Propiedades

IUPAC Name |

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4OS2/c1-13-2-8-17-19(10-13)30-21(24-17)26-20(28)9-7-16-12-29-22-25-18(11-27(16)22)14-3-5-15(23)6-4-14/h2-6,8,10-12H,7,9H2,1H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMMFWXBGVFHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

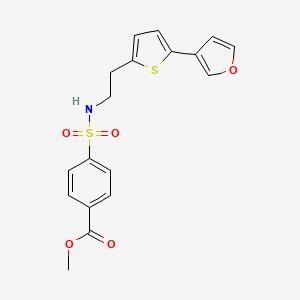

![N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2515887.png)

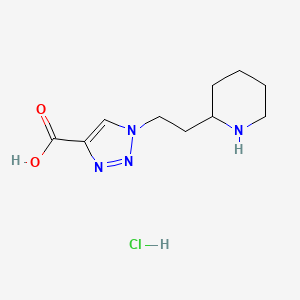

![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

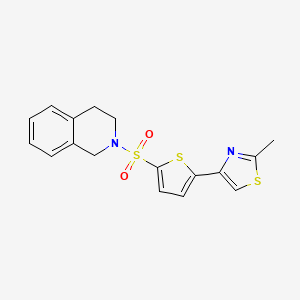

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)